5-Methylpicolinic acid hydrochloride
CAS No.: 177359-60-3
Cat. No.: VC21282438
Molecular Formula: C7H8ClNO2
Molecular Weight: 173.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 177359-60-3 |
---|---|
Molecular Formula | C7H8ClNO2 |
Molecular Weight | 173.6 g/mol |
IUPAC Name | 5-methylpyridine-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H7NO2.ClH/c1-5-2-3-6(7(9)10)8-4-5;/h2-4H,1H3,(H,9,10);1H |
Standard InChI Key | JNFOZAYGOQOYAB-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C=C1)C(=O)O.Cl |
Canonical SMILES | CC1=C[NH+]=C(C=C1)C(=O)O.[Cl-] |
Introduction
Chemical Identity and Basic Properties
5-Methylpicolinic acid hydrochloride is a derivative of picolinic acid, featuring a methyl group at the 5-position of the pyridine ring and existing as a hydrochloride salt. This compound serves as an important research chemical with specific molecular characteristics that distinguish it from related compounds.
Identification Parameters
The compound is precisely identified through several standardized parameters:
Parameter | Value |
---|---|
CAS Number | 177359-60-3 |
Molecular Formula | C₇H₈ClNO₂ |
Molecular Weight | 173.6 g/mol |
IUPAC Name | 5-methylpyridine-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H7NO2.ClH/c1-5-2-3-6(7(9)10)8-4-5;/h2-4H,1H3,(H,9,10);1H |
Standard InChIKey | JNFOZAYGOQOYAB-UHFFFAOYSA-N |
Canonical SMILES | CC1=C[NH+]=C(C=C1)C(=O)O.[Cl-] |
PubChem Compound ID | 69619375 |
These identification parameters are essential for researchers to accurately reference and source this specific compound for their studies. The molecular structure consists of a pyridine ring with a carboxylic acid group at the 2-position and a methyl group at the 5-position, with the nitrogen protonated to form the hydrochloride salt.
Physical State and Appearance
5-Methylpicolinic acid hydrochloride typically appears as a solid at room temperature. While the search results don't explicitly state the color of the hydrochloride salt, the free acid form (5-Methylpicolinic acid) is described as off-white , suggesting the hydrochloride salt may have a similar appearance.
Structural Comparison with Parent Compound
Understanding the relationship between 5-Methylpicolinic acid hydrochloride and its parent compound provides valuable context for researchers working with this substance.
Comparison with 5-Methylpicolinic Acid
The parent compound, 5-Methylpicolinic acid (CAS: 4434-13-3), differs from the hydrochloride salt in several key aspects:
Property | 5-Methylpicolinic Acid | 5-Methylpicolinic Acid Hydrochloride |
---|---|---|
Molecular Formula | C₇H₇NO₂ | C₇H₈ClNO₂ |
Molecular Weight | 137.136 g/mol | 173.6 g/mol |
CAS Number | 4434-13-3 | 177359-60-3 |
Structure | Free carboxylic acid | Hydrochloride salt |
Melting Point | 164-166 °C | Not specified in sources |
Solubility | Likely different solubility profile | Likely more water-soluble than free acid |
The addition of the hydrochloride group typically enhances water solubility compared to the free acid form, which can be advantageous for certain research applications . The molecular weight difference of approximately 36.5 g/mol corresponds to the addition of HCl to form the salt.
Structural Features
The compound features several important structural elements:
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A pyridine ring as the core structure
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A carboxylic acid group at the 2-position
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A methyl substituent at the 5-position
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Protonation of the pyridine nitrogen with a chloride counterion
These structural features contribute to the compound's chemical reactivity and physical properties, making it distinct from other pyridine derivatives.
Chemical and Physical Properties
The chemical and physical properties of 5-Methylpicolinic acid hydrochloride determine its behavior in various experimental conditions and applications.
Predicted Properties
While specific experimental data for the hydrochloride salt is limited in the provided sources, some properties can be inferred based on its structure and the properties of the parent compound:
Property | Value for 5-Methylpicolinic Acid | Expected Difference for Hydrochloride Salt |
---|---|---|
Boiling Point | 317.1±22.0 °C at 760 mmHg | Likely decomposes before boiling |
Density | 1.2±0.1 g/cm³ | Potentially higher due to salt formation |
Flash Point | 145.6±22.3 °C | Potentially different due to salt formation |
pKa | 1.11±0.50 (Predicted) | Lower due to protonation |
The hydrochloride salt formation typically alters these physical properties, generally increasing water solubility and melting point while potentially decreasing solubility in organic solvents compared to the free acid .
Synthesis Methods
Understanding the synthetic routes to 5-Methylpicolinic acid and its hydrochloride salt is valuable for researchers who may need to prepare this compound.
Related Synthetic Methods
A patent (CN106699650A) describes a method for preparing high-purity 5-methyl-nicotinic acid (an isomer of 5-Methylpicolinic acid) that may provide insights for synthesis approaches:
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Using 3,5-dimethylpyridine as the starting material
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Employing potassium permanganate as an oxidizing agent in water
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Controlling reaction temperature between 25-35°C
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Separating the product from byproducts using pH-dependent solubility differences
Similar oxidation approaches could potentially be adapted for the synthesis of 5-Methylpicolinic acid, with subsequent conversion to the hydrochloride salt. This would involve selective oxidation of an appropriate dimethylpyridine isomer to preserve the methyl group at the 5-position while oxidizing another methyl group to a carboxylic acid.
Compound | Position of Carboxylic Acid | Key Differences |
---|---|---|
Picolinic Acid | 2-position | Lacks methyl substituent |
Nicotinic Acid (Niacin) | 3-position | Different position of carboxylic acid, vitamin activity |
Isonicotinic Acid | 4-position | Different position of carboxylic acid |
5-Methylpicolinic Acid HCl | 2-position | Methyl at 5-position, HCl salt |
These structural differences can significantly impact biological activity, chemical reactivity, and physical properties, making each compound uniquely suitable for specific research applications .
Analytical Considerations
Researchers working with 5-Methylpicolinic acid hydrochloride should be aware of appropriate analytical methods for identification and purity assessment.
Identification Methods
Several analytical techniques can be employed to confirm the identity of 5-Methylpicolinic acid hydrochloride:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass spectrometry
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Elemental analysis
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X-ray crystallography (for crystal structure determination)
The unique structural features of the compound, including the methyl group at the 5-position, the carboxylic acid at the 2-position, and the hydrochloride salt formation, would create characteristic spectroscopic patterns that facilitate identification.
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